molecular formula C16H18O3 B11856169 (2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid CAS No. 7719-98-4

(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid

Cat. No.: B11856169
CAS No.: 7719-98-4
M. Wt: 258.31 g/mol
InChI Key: TWQJGSAQDREGBG-HNNXBMFYSA-N
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Description

(S)-2-(Naphthalen-2-yloxy)hexanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a hexanoic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-2-yloxy)hexanoic acid typically involves the reaction of 2-naphthol with (S)-2-bromohexanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the electrophilic carbon of the bromohexanoic acid, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of (S)-2-(Naphthalen-2-yloxy)hexanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Naphthalen-2-yloxy)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield 2-naphthol and hexanoic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hexanol and 2-naphthol.

    Substitution: 2-naphthol and hexanoic acid.

Scientific Research Applications

(S)-2-(Naphthalen-2-yloxy)hexanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-2-yloxy)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yloxy)acetic acid: Similar structure but with an acetic acid moiety instead of hexanoic acid.

    2-(Naphthalen-2-yloxy)propanoic acid: Contains a propanoic acid moiety.

    2-(Naphthalen-2-yloxy)butanoic acid: Features a butanoic acid moiety.

Uniqueness

(S)-2-(Naphthalen-2-yloxy)hexanoic acid is unique due to its specific combination of a naphthalene ring and a hexanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

7719-98-4

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

(2S)-2-naphthalen-2-yloxyhexanoic acid

InChI

InChI=1S/C16H18O3/c1-2-3-8-15(16(17)18)19-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11,15H,2-3,8H2,1H3,(H,17,18)/t15-/m0/s1

InChI Key

TWQJGSAQDREGBG-HNNXBMFYSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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